molecular formula C18H15Cl2F2N3O2 B4710392 ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4710392
M. Wt: 414.2 g/mol
InChI Key: CKJZNFFVAVKTJF-UHFFFAOYSA-N
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Description

ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups such as dichlorophenyl, difluoromethyl, and ethyl acetate. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the dichlorophenyl group: This step is achieved through a substitution reaction using a suitable dichlorophenyl reagent.

    Incorporation of the difluoromethyl group: This step involves the use of difluoromethylating agents under controlled conditions.

    Esterification to form the ethyl acetate group: This final step involves the reaction of the intermediate compound with ethyl acetate under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Continuous flow microreactor systems can be employed to enhance reaction efficiency and control reaction parameters more precisely .

Chemical Reactions Analysis

ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products .

Scientific Research Applications

ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the dichlorophenyl and difluoromethyl groups can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity .

Comparison with Similar Compounds

ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

ethyl 2-[6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2F2N3O2/c1-3-27-15(26)8-25-18-16(9(2)24-25)11(17(21)22)7-14(23-18)10-4-5-12(19)13(20)6-10/h4-7,17H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJZNFFVAVKTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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